ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate
Description
Ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a chromene core substituted with a carbamoyl group at position 3, a methoxy group at position 8, and an ethyl benzoate moiety linked via an imine group. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The presence of the carbamoyl group may enhance hydrogen-bonding interactions with biological targets, while the methoxy substituent likely improves solubility and metabolic stability compared to non-polar analogs. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
ethyl 3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-20(24)13-7-4-8-14(10-13)22-19-15(18(21)23)11-12-6-5-9-16(25-2)17(12)27-19/h4-11H,3H2,1-2H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPOAJKPYBZKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate and related compounds:
Structural and Functional Insights
- Chromene Derivatives: The target compound shares a chromene backbone with Compound3 and 2c. However, its 3-carbamoyl group contrasts with Compound3’s cyano substituent, which may reduce hydrogen-bonding capacity . The 8-methoxy group in both the target compound and 2c likely enhances solubility compared to non-polar analogs like chlorophenyl-substituted Compound3 .
- Benzoate Esters : The ethyl benzoate moiety in the target compound is structurally analogous to I-6501 and MM1298.05. However, I-6501’s pentylthio chain may confer higher lipophilicity, whereas MM1298.06’s trifluoromethyl group improves metabolic stability .
- Synthetic Pathways : Compound3 and 2c are synthesized via benzoylation and hydroxylamine condensation, respectively, whereas the target compound’s synthesis likely involves imine formation between a chromene-amine and ethyl benzoate-aldehyde .
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